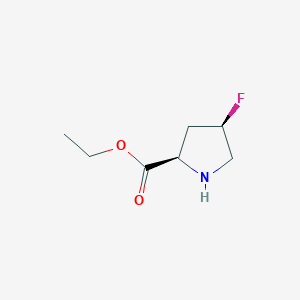

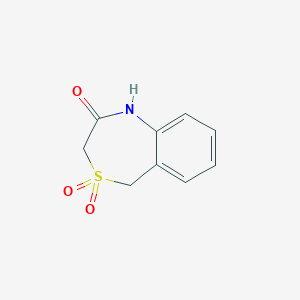

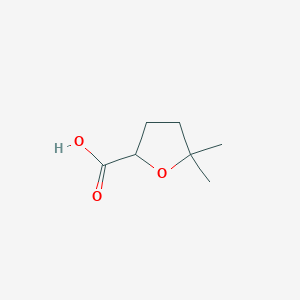

![molecular formula C9H16OSi B3004342 5-Silaspiro[4.5]decan-8-one CAS No. 1330166-63-6](/img/structure/B3004342.png)

5-Silaspiro[4.5]decan-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Silaspiro[4.5]decan-8-one is a compound that belongs to the class of organosilicon polymers. These polymers are characterized by the presence of silicon within their molecular structure, which often imparts unique physical and chemical properties. The compound itself is not directly mentioned in the provided papers, but its close derivatives have been studied, which can give insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of closely related compounds, such as 5-silaspiro[4.4]nona-2,7-diene, has been reported through the in situ reaction of dialkoxydichlorosilanes with isoprene and magnesium in tetrahydrofuran (THF) . This method has proven to be efficient, yielding the double annelation product in significant percentages. The synthesis process is sensitive to the choice of dialkoxydichlorosilanes, as evidenced by the varying yields obtained from different derivatives. This suggests that the synthesis of 5-Silaspiro[4.5]decan-8-one could potentially be optimized by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of silaspiro compounds is characterized by a spiro configuration in which a silicon atom is incorporated into a bicyclic system. This unique structure is likely to influence the reactivity and stability of the compound. For instance, the laser-induced thermolysis of 4-silaspiro[3.4]octane leads to the formation of 1-methylene-1-silacyclopentane, indicating that the spiro structure can undergo ring-opening reactions under certain conditions .

Chemical Reactions Analysis

Chemical reactions involving silaspiro compounds can lead to various products, including polymers. The gas phase deposition of organosilicon polymer from 4-silaspiro[3.4]octane via laser-induced thermolysis is an example of such a reaction . Additionally, the anionic polymerization of 5-silaspiro[4.4]non-2-ene results in the formation of dimers and cyclic oligomers, demonstrating the potential for these compounds to participate in ring-opening polymerization reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Silaspiro[4.5]decan-8-one are not detailed in the provided papers, the studies of related silaspiro compounds suggest that they may possess interesting properties suitable for polymer synthesis. The efficient gas phase deposition of organosilicon polymers indicates that these compounds can be used in thin-film technologies and potentially in the creation of novel materials with desirable characteristics such as thermal stability, flexibility, and resistance to degradation .

Applications De Recherche Scientifique

Synthesis of Organic Chemicals : 5-Silaspiro[4.5]decan-8-one derivatives are extensively used in the synthesis of various organic chemicals. These include pharmaceutical intermediates, liquid crystals, and insecticides. The synthesis process often involves selective deketalization in acidic solutions, leading to high yields and shorter reaction times (Zhang Feng-bao, 2006).

Development of Antiviral Agents : Derivatives of 5-Silaspiro[4.5]decan-8-one have shown potential in antiviral drug development. They have been synthesized and evaluated against human coronavirus and influenza virus, showing promising inhibitory effects on coronavirus replication (Çağla Begüm Apaydın et al., 2019).

Calcium Channel Antagonists : Compounds designed with 5-Silaspiro[4.5]decan-8-one as a core structure have been found to be potent T-type calcium channel inhibitors. These compounds have applications in treating conditions modulated by calcium channel activity (P. Fritch & J. Krajewski, 2010).

Applications in Neuroscience : Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, related to 5-Silaspiro[4.5]decan-8-one, have shown inhibitory action on neural calcium uptake. They have been researched for their protective action against brain edema and memory and learning deficits (E. Tóth et al., 1997).

Gas Phase Polymer Deposition : 4-Silaspiro[3.4]octane, a related compound, has been utilized for the efficient gas phase deposition of organosilicon polymer. This method involves the laser-induced thermolysis of the compound (M. Sedláčková et al., 1989).

Antimycobacterial Agents : Derivatives of 5-Silaspiro[4.5]decan-8-one have been synthesized and evaluated as potential antimycobacterial agents. Some of these compounds exhibited significant activity against mycobacterial strains (T. Srivastava et al., 2005).

Development of Antifungal Agents : A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed as chitin synthase inhibitors and antifungal agents. These compounds showed potent inhibitory activities against chitin synthase and antimicrobial activities in vitro (Bing Li et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-silaspiro[4.5]decan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16OSi/c10-9-3-7-11(8-4-9)5-1-2-6-11/h1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDLGICQZLBUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[Si]2(C1)CCC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

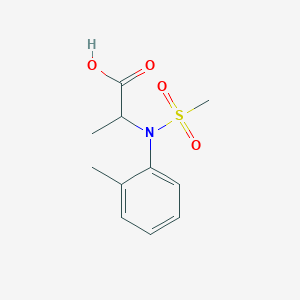

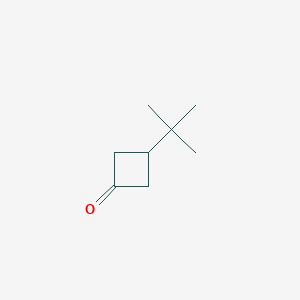

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3004265.png)

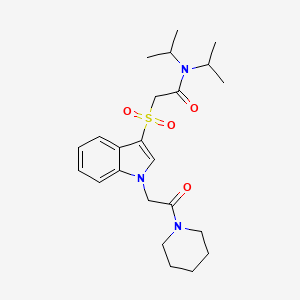

![N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3004268.png)

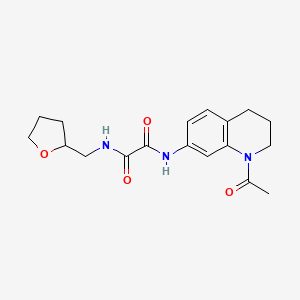

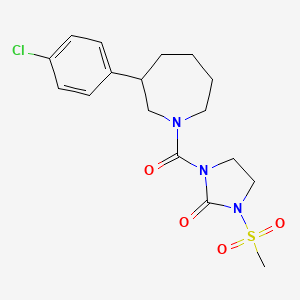

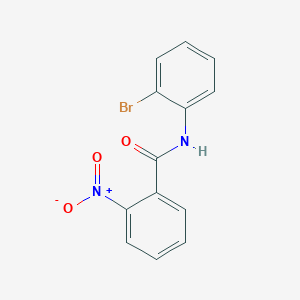

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B3004277.png)

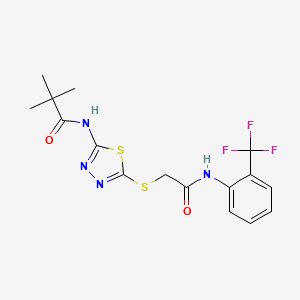

![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3004278.png)